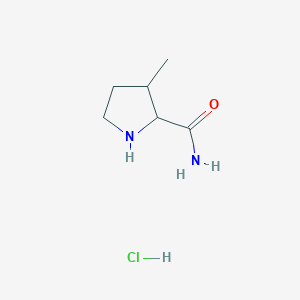

3-Methylpyrrolidine-2-carboxamide hydrochloride

説明

3-Methylpyrrolidine-2-carboxamide hydrochloride is a pyrrolidine derivative featuring a five-membered saturated ring with a methyl group at position 3 and a carboxamide group at position 2, paired with a hydrochloride salt. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical formulations.

特性

IUPAC Name |

3-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-2-3-8-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLBBJCTADNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 3-methylpyrrolidine with a carboxamide derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or ammonium salt.

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon directly .

Substitution Reactions

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

N-Alkylation

N-Acylation

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2h | 3-Methyl-N-acetylpyrrolidine-2-carboxamide | 89% | |

| Boc anhydride | THF, rt, 12h | N-Boc-3-methylpyrrolidine-2-carboxamide | 95% |

Key Observation : Steric hindrance from the 3-methyl group slows reaction kinetics compared to unsubstituted pyrrolidine carboxamides .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using strong reducing agents.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | 3-Methylpyrrolidine-2-methylamine | 68% | |

| BH₃·THF | THF, 0°C → rt, 4h | 3-Methylpyrrolidine-2-methanol | 54% |

Mechanistic Pathway :

-

LiAlH₄ reduces the amide to an amine via a two-step process: initial deprotonation followed by hydride transfer to the carbonyl carbon.

Oxidation Reactions

Oxidation targets the pyrrolidine ring or methyl group, depending on the reagent.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 25°C, 3h | 3-Methylpyrrolidine-2-carboxamide N-oxide | 47% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | 3-(Formyl)pyrrolidine-2-carboxamide | 61% |

Note : Strong oxidants like KMnO₄ preferentially oxidize the tertiary C-H bonds in the pyrrolidine ring over the methyl group .

Ring-Opening Reactions

Under extreme conditions, the pyrrolidine ring undergoes cleavage.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HBr (48%), Δ | Reflux, 24h | 4-Bromo-2-(methylcarbamoyl)butanoic acid | 58% | |

| H₂O₂, FeSO₄ | 70°C, 8h | Succinimide derivatives | 33% |

Mechanism : Acidic conditions protonate the ring nitrogen, weakening the C-N bond and facilitating nucleophilic attack by bromide ions .

Comparative Reactivity Analysis

The table below contrasts the reactivity of 3-methylpyrrolidine-2-carboxamide hydrochloride with related compounds:

| Compound | Hydrolysis Rate (k, s⁻¹) | N-Alkylation Yield | Reduction Efficiency |

|---|---|---|---|

| 3-Methylpyrrolidine-2-carboxamide | 1.2 × 10⁻⁴ | 82% | 68% |

| Pyrrolidine-2-carboxamide | 2.8 × 10⁻⁴ | 95% | 85% |

| 4-Methylpyrrolidine-2-carboxamide | 0.9 × 10⁻⁴ | 74% | 62% |

科学的研究の応用

Chemical Properties and Structure

3-Methylpyrrolidine-2-carboxamide hydrochloride features a pyrrolidine ring with a carboxamide functional group, making it a versatile building block in organic synthesis. The hydrochloride form enhances its solubility, facilitating its use in aqueous environments.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in the development of new pharmaceuticals. Research indicates that derivatives of pyrrolidine carboxamides can act as inhibitors for key enzymes involved in disease mechanisms. For instance, studies have shown that certain pyrrolidine carboxamides inhibit the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, a critical target for antituberculosis drug development .

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Inhibitors of InhA in Mycobacterium tuberculosis showing potential against drug-resistant strains. |

| Anti-inflammatory Drugs | Compounds derived from this compound are being studied for their ability to modulate inflammatory pathways. |

| CNS Disorders | Investigated for potential neuroprotective effects and modulation of neurotransmitter systems. |

Biological Studies

In biological research, this compound is utilized to study its interactions with cellular processes. Its role as a ligand in receptor binding studies has been documented, indicating potential applications in understanding signal transduction pathways and drug-receptor interactions .

Case Study: Inhibition of Mycolic Acid Biosynthesis

A significant study demonstrated that pyrrole-2-carboxamide compounds affected the biosynthesis of mycolic acids in M. tuberculosis, showcasing their potential as new anti-tuberculosis agents . These compounds were designed based on structure-activity relationship studies, leading to candidates with potent activity against resistant strains.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its unique structure allows for various chemical modifications, leading to the creation of diverse derivatives suitable for different applications.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Agrochemicals | Used as a building block in the synthesis of pesticides and herbicides. |

| Specialty Chemicals | Acts as an intermediate for producing complex organic molecules used in various industrial processes. |

作用機序

The mechanism by which 3-Methylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, molecular, and functional differences between 3-methylpyrrolidine-2-carboxamide hydrochloride and related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations: Ring Size: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in 3-(2-methylphenoxy)piperidine hydrochloride . Smaller rings often confer greater rigidity, influencing binding affinity in drug-receptor interactions. Functional Groups: The carboxamide group in the target compound differs from ester (), ketone (), and phenoxy () substituents. Carboxamides are hydrogen-bond donors/acceptors, enhancing target engagement in drug design.

Solubility and Stability: Hydrochloride salts (e.g., memantine HCl , tapentadol HCl ) generally exhibit improved water solubility compared to free bases. This property is critical for bioavailability in oral or injectable formulations. Compounds lacking HCl salts (e.g., 3-amino-3-methylpyrrolidin-2-one ) may require prodrug strategies or formulation additives to enhance solubility.

Pharmacological Relevance :

- While memantine HCl and tapentadol HCl are clinically validated, pyrrolidine derivatives like the target compound are often explored for neurological or metabolic applications due to their structural mimicry of natural amines.

Safety Considerations: Hydrochloride salts (e.g., 3-(2-methylphenoxy)piperidine HCl ) necessitate stringent safety protocols, including first-aid measures for inhalation or skin contact. Similar precautions likely apply to the target compound.

生物活性

3-Methylpyrrolidine-2-carboxamide hydrochloride (also known as N-methylpyrrolidine-2-carboxamide hydrochloride) is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by its unique pyrrolidine structure, which includes a carboxamide functional group. The molecular formula is CHClNO, with a molar mass of approximately 162.62 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It is believed to modulate various biochemical pathways by binding to molecular targets, influencing cellular processes such as:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with receptors that are crucial for cellular signaling, potentially altering physiological responses.

The exact mechanisms remain under investigation, but preliminary studies suggest that its activity may be linked to its ability to affect protein interactions and cellular signaling pathways .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell processes suggests it could be developed into a novel antibacterial agent .

Case Studies

- Antibacterial Efficacy: In a study focused on hit optimization against S. aureus, derivatives of compounds similar to 3-Methylpyrrolidine-2-carboxamide were evaluated for their Minimum Inhibitory Concentration (MIC). The results indicated that modifications to the pyrrolidine structure could enhance antibacterial potency significantly .

- Tuberculosis Research: Another study explored the structural similarities between 3-Methylpyrrolidine-2-carboxamide and other carboxamide compounds that exhibited activity against Mycobacterium tuberculosis. These findings suggest that further exploration into this compound could yield valuable insights into treating drug-resistant tuberculosis .

Therapeutic Potential

The ongoing research into the therapeutic applications of this compound includes:

- Drug Development: Its unique structure makes it a promising candidate for developing new drugs targeting bacterial infections and other diseases.

- Pharmacological Studies: Investigations into its effects on cellular metabolism and signaling pathways may reveal additional therapeutic uses.

Industrial Use

In the chemical industry, this compound serves as an intermediate in synthesizing various specialty chemicals. Its role as a building block in organic synthesis highlights its versatility beyond biological applications .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against resistant S. aureus strains |

| Tuberculosis Treatment | Potential analogs show promise against drug-resistant strains |

| Mechanism of Action | Modulates enzyme activity and receptor interactions |

Q & A

How can researchers optimize the synthesis of 3-Methylpyrrolidine-2-carboxamide hydrochloride to improve yield and purity?

Methodological Answer:

Optimization involves:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation or hydrolysis of intermediates (critical for fluorinated analogs) .

- Temperature Control: Maintain reaction temperatures between 0–25°C during nucleophilic substitution steps to minimize side reactions .

- Purification: Use crystallization with ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol gradients) to isolate high-purity products .

- Catalyst Screening: Evaluate reducing agents (e.g., zinc powder in acetic acid) for reductive amination steps, monitoring progress via TLC or HPLC .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm stereochemistry and assess purity. For chiral centers, compare chemical shifts with enantiopure standards .

- HPLC-MS: Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients to quantify purity and detect trace impurities (>98% purity threshold) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemical assignments, particularly for chiral derivatives .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent degradation; ambient temperatures may accelerate hydrolysis of the carboxamide group .

- Humidity: Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

- Light Exposure: Protect from UV light using amber glassware to prevent photolytic decomposition .

What advanced strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries: Use (S)- or (R)-proline derivatives as templates during ring-closing steps to induce stereocontrol .

- Asymmetric Catalysis: Apply palladium-catalyzed asymmetric hydrogenation for stereoselective reduction of imine intermediates .

- Dynamic Resolution: Optimize pH and solvent polarity (e.g., ethanol/water) during crystallization to isolate enantiomerically pure fractions .

How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .

- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., fluorination vs. alkylation bottlenecks) .

- Cross-Validation: Replicate conflicting protocols with controlled reagent batches and characterize products via LC-MS to assess reproducibility .

What computational tools are effective for predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to target receptors (e.g., GABA_A or NMDA receptors) based on pyrrolidine scaffold interactions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .

- QSAR Modeling: Train models on pyrrolidine derivatives’ IC50 data to predict activity against enzymes like monoamine oxidases .

What in vitro assays are suitable for studying the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric assays (e.g., NADH-coupled detection) to measure inhibition of acetylcholinesterase or kinases .

- Receptor Binding: Perform competitive radioligand displacement assays (e.g., H-muscimol for GABA receptors) with HEK293 cells expressing target receptors .

- Cytotoxicity Screening: Evaluate IC50 values in MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。